N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole moiety and a benzothiolo-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Benzothiolo-Pyrimidine Structure: This involves the reaction of 2-aminobenzothiazole with appropriate aldehydes and ketones to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and benzothiolo-pyrimidine derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. it is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Inhibition of key pathways involved in bacterial cell wall synthesis or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also feature a benzothiazole moiety and have been studied for their antibacterial properties.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its complex structure, which combines multiple pharmacophores, potentially leading to a broader spectrum of biological activity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O2S3/c36-26(32-20-10-8-9-19(17-20)28-33-23-14-5-7-16-25(23)40-28)18-38-31-34-29-27(22-13-4-6-15-24(22)39-29)30(37)35(31)21-11-2-1-3-12-21/h1-3,5,7-12,14,16-17H,4,6,13,15,18H2,(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDAGUQPUYPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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